2-((4-(3-(4,5-Dichloro-2-methylphenyl)-4,5-dihydro-1H-pyrazol-1-yl)phenyl)sulphonyl)ethyl acetate
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Overview
Description
2-((4-(3-(4,5-Dichloro-2-methylphenyl)-4,5-dihydro-1H-pyrazol-1-yl)phenyl)sulphonyl)ethyl acetate is a complex organic compound that features a pyrazole ring, a sulfonyl group, and an acetate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-(3-(4,5-Dichloro-2-methylphenyl)-4,5-dihydro-1H-pyrazol-1-yl)phenyl)sulphonyl)ethyl acetate typically involves multiple steps:
Formation of the Pyrazole Ring: The initial step involves the reaction of 4,5-dichloro-2-methylphenylhydrazine with an appropriate diketone to form the pyrazole ring.
Sulfonylation: The pyrazole derivative is then reacted with a sulfonyl chloride to introduce the sulfonyl group.
Acetylation: Finally, the sulfonylated pyrazole is reacted with acetic anhydride to form the acetate ester.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring.
Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic substitution can be facilitated by reagents like bromine or nitric acid.
Major Products
Oxidation: Products may include oxidized derivatives of the pyrazole ring.
Reduction: Reduced forms of the sulfonyl group, such as sulfides.
Substitution: Halogenated or nitrated derivatives of the aromatic rings.
Scientific Research Applications
Medicinal Chemistry: It may serve as a lead compound for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Materials Science: The compound could be used in the synthesis of novel materials with unique properties, such as enhanced thermal stability or specific electronic characteristics.
Biological Studies: It can be used as a probe to study biological pathways and interactions at the molecular level.
Mechanism of Action
The mechanism of action of this compound would depend on its specific application. In medicinal chemistry, it might interact with enzymes or receptors, inhibiting or modulating their activity. The molecular targets could include proteins involved in signaling pathways or metabolic processes. The sulfonyl group and pyrazole ring are likely key functional groups in these interactions, contributing to binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
4,5-Dichloro-2-methylphenylhydrazine: A precursor in the synthesis of the target compound.
Sulfonyl Chlorides: Used in the sulfonylation step.
Acetic Anhydride: Used in the acetylation step.
Uniqueness
The uniqueness of 2-((4-(3-(4,5-Dichloro-2-methylphenyl)-4,5-dihydro-1H-pyrazol-1-yl)phenyl)sulphonyl)ethyl acetate lies in its combination of functional groups, which confer specific chemical reactivity and potential biological activity. The presence of both a pyrazole ring and a sulfonyl group makes it distinct from simpler analogs, potentially offering enhanced properties for various applications.
Properties
CAS No. |
35441-14-6 |
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Molecular Formula |
C20H20Cl2N2O4S |
Molecular Weight |
455.4 g/mol |
IUPAC Name |
2-[4-[5-(4,5-dichloro-2-methylphenyl)-3,4-dihydropyrazol-2-yl]phenyl]sulfonylethyl acetate |
InChI |
InChI=1S/C20H20Cl2N2O4S/c1-13-11-18(21)19(22)12-17(13)20-7-8-24(23-20)15-3-5-16(6-4-15)29(26,27)10-9-28-14(2)25/h3-6,11-12H,7-10H2,1-2H3 |
InChI Key |
BPENLBNVXIQZEC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1C2=NN(CC2)C3=CC=C(C=C3)S(=O)(=O)CCOC(=O)C)Cl)Cl |
Origin of Product |
United States |
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